2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)-
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Overview
Description
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is a nonsteroidal anti-inflammatory molecule (NSAID). It is known for its significant anti-inflammatory, analgesic, and antipyretic properties. The (S)-enantiomer of this compound is notably more active than its ®-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- typically involves the esterification of 6-methoxy-2-naphthylacetic acid. The reaction conditions often include the use of carboxymethylating agents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets include the COX enzymes, and its pathways involve the suppression of prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with comparable effects on COX enzymes.
Acetaminophen: Although not an NSAID, it shares some analgesic properties with the compound.
Uniqueness
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is unique due to its higher activity as the (S)-enantiomer compared to the ®-enantiomer. This enantiomeric specificity makes it more effective in its anti-inflammatory and analgesic actions .
Properties
CAS No. |
97699-68-8 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyacetic acid |
InChI |
InChI=1S/C16H16O5/c1-10(16(19)21-9-15(17)18)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
AFKOPSOLFOZNHU-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
Origin of Product |
United States |
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